Levoprotiline

Major Depressive Disorder Antidepressant Efficacy Clinical Trial

Levoprotiline (R-(-)-Oxaprotiline, CGP 12103 A) is the norepinephrine reuptake-inactive enantiomer of oxaprotiline (NET IC50 1.94 µM), acting primarily via histamine H1 receptor antagonism. Substituting racemic or (+)-oxaprotiline introduces potent NA uptake inhibition, fundamentally altering experimental systems and compromising data reproducibility. For investigators isolating NA-independent antidepressant mechanisms, histaminergic pathways, or chiral neuropharmacology, enantiopure levoprotiline (≥98% ee) provides a validated probe with a distinct metabolic signature—40% oral bioavailability, 18.8 h elimination half-life, and clearance via direct glucuronidation. Confirm enantiopurity by COA before use.

Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
CAS No. 76496-68-9
Cat. No. B1675175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevoprotiline
CAS76496-68-9
SynonymsC 49802B-Ba
C-49802B-Ba
CGP 12103A
CGP 12104A
hydroxymaprotilin
hydroxymaprotilin hydrochloride
hydroxymaprotilin hydrochloride, (R)-isomer
hydroxymaprotilin hydrochloride, (S)-isomer
hydroxymaprotilin, (+-)-isomer
hydroxymaprotilin, (+R)-isomer
hydroxymaprotilin, (S)-isomer
levoprotiline
oxaprotiline
Molecular FormulaC20H23NO
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O
InChIInChI=1S/C20H23NO/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20/h2-9,14-15,21-22H,10-13H2,1H3/t14-,15?,20?/m1/s1
InChIKeyFDXQKWSTUZCCTM-ZUIJCZDSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levoprotiline (CAS 76496-68-9): Understanding the Tetracyclic Antidepressant Candidate for Neurological Research Procurement


Levoprotiline (CAS 76496-68-9), also known as R-(-)-Oxaprotiline or CGP 12103 A, is the R-enantiomer of the tetracyclic antidepressant oxaprotiline and was developed as a potential successor to the second-generation antidepressant maprotiline [1]. It is characterized by a tetracyclic anthracene-derived core structure with a molecular formula of C20H23NO and a molecular weight of 293.4 g/mol [2]. Unlike its parent compound oxaprotiline, which potently inhibits norepinephrine (NA) reuptake, levoprotiline is virtually inactive as an NA uptake inhibitor both in vitro and in vivo [3]. Instead, its primary known pharmacological interaction is as a histamine H1 receptor antagonist, a property shared by many antidepressant drugs [4].

Levoprotiline vs. Oxaprotiline and Maprotiline: Why Enantiomeric Purity and Mechanism Dictate Research Outcomes


Generic substitution within the oxaprotiline class is scientifically invalid due to profound enantioselective pharmacological divergence. The racemate oxaprotiline and its (+)-enantiomer are potent norepinephrine (NA) reuptake inhibitors, whereas levoprotiline (the R-(-)-enantiomer) is virtually inactive at the norepinephrine transporter (NET) with an IC50 of 1.94 µM [1]. This functional dichotomy translates directly into divergent clinical antidepressant efficacy: in a double-blind trial, maprotiline (a structurally related NA reuptake inhibitor) achieved a 58% response rate versus only 31% for levoprotiline after three weeks [2]. Furthermore, pharmacokinetic studies reveal that levoprotiline exhibits an absolute oral bioavailability of only 40%, with approximately 60% of the dose undergoing first-pass hepatic clearance via direct glucuronidation, a metabolic fate distinct from its enantiomers [3]. Therefore, substituting levoprotiline with racemic oxaprotiline or (+)-oxaprotiline fundamentally alters the experimental system, introducing potent NA reuptake inhibition where levoprotiline provides an NA-independent mechanism [4]. For researchers investigating non-monoaminergic antidepressant mechanisms, histaminergic pathways, or enantiomer-specific neuropharmacology, generic substitution directly compromises the validity and reproducibility of the experimental model.

Levoprotiline (CAS 76496-68-9): Direct Quantitative Comparator Data for Informed Scientific Selection


Clinical Antidepressant Efficacy: Levoprotiline vs. Maprotiline Response Rates in Major Depressive Disorder

In a double-blind, randomized clinical trial involving 58 patients with major depression (DSM-III), levoprotiline demonstrated significantly inferior antidepressant efficacy compared to the structurally related NA reuptake inhibitor maprotiline. This head-to-head comparison provides critical quantitative data for researchers selecting between these tetracyclic antidepressant candidates [1]. The difference in response rates directly informs the expected clinical activity of levoprotiline as an enantiomer with negligible NA uptake inhibition [2].

Major Depressive Disorder Antidepressant Efficacy Clinical Trial

Plasma Concentration at Therapeutic Dose: Levoprotiline vs. Maprotiline Pharmacokinetic Comparison

Steady-state plasma concentrations of levoprotiline were directly compared to those of maprotiline at identical daily doses in the same clinical trial population. This quantitative comparison reveals a substantial difference in systemic exposure that may contribute to the divergent clinical outcomes observed between the two compounds [1].

Pharmacokinetics Plasma Levels Tetracyclic Antidepressants

Norepinephrine Transporter (NET) Inhibition Potency: Levoprotiline Enantioselectivity vs. (+)-Oxaprotiline

The enantiomers of oxaprotiline exhibit a stark functional dichotomy in their ability to inhibit the norepinephrine transporter (NET). Levoprotiline, the R-(-)-enantiomer, is virtually inactive as an NA uptake inhibitor, contrasting sharply with its (+)-enantiomer, which is extraordinarily potent. This quantitative in vitro data provides a definitive basis for selecting levoprotiline when an NA reuptake-inactive enantiomer is required [1].

Norepinephrine Transporter Enantioselectivity Reuptake Inhibition

Absolute Oral Bioavailability and First-Pass Metabolism: Levoprotiline vs. Class-Level Expectations

The pharmacokinetic profile of levoprotiline is characterized by moderate oral bioavailability and extensive first-pass metabolism, primarily via direct glucuronidation. These parameters are essential for determining appropriate dosing regimens in preclinical and clinical studies and for understanding the compound's systemic exposure [1].

Bioavailability First-Pass Effect Glucuronidation

Inositol Phosphate Signaling Modulation: Levoprotiline vs. (+)-Oxaprotiline Enantiomeric Comparison

Levoprotiline modulates phosphoinositide hydrolysis in activated human lymphocytes, leading to increased accumulation of inositol bisphosphates and reduced free intracellular inositol. This biochemical effect is more pronounced for levoprotiline than for its enantiomer (+)-oxaprotiline, suggesting an enantiomer-specific interaction with intracellular signaling pathways that may contribute to its atypical antidepressant profile [1].

Inositol Phosphate Signal Transduction Lymphocytes

Levoprotiline (CAS 76496-68-9): Optimal Research Applications Derived from Quantitative Comparator Evidence


Investigating Non-Monoaminergic Mechanisms in Preclinical Antidepressant Models

Based on the evidence that levoprotiline is virtually inactive at the norepinephrine transporter (IC50 = 1.94 µM) [1] yet demonstrates activity in the forced swimming test in mice [2], researchers can utilize levoprotiline to isolate and study NA-independent antidepressant mechanisms. This application is particularly valuable for exploring the role of histaminergic pathways (H1 receptor antagonism) or intracellular signaling cascades such as inositol phosphate modulation in antidepressant efficacy [3]. The compound's enantiomeric purity ensures that observed effects are not confounded by potent NA reuptake inhibition, which is characteristic of (+)-oxaprotiline and maprotiline.

Pharmacokinetic and Metabolic Profiling Studies Involving Glucuronidation Pathways

Given the well-characterized pharmacokinetic profile—40% absolute oral bioavailability, 18.8-hour elimination half-life, and predominant clearance via direct glucuronidation [4]—levoprotiline serves as an excellent probe compound for studying first-pass metabolism and glucuronidation pathways in antidepressant drug disposition. Its metabolic fate, where 57% of the dose is renally excreted as glucuronidated levoprotiline, provides a quantifiable endpoint for investigating phase II metabolic enzyme activity and drug-drug interactions involving UGT enzymes [4].

Enantiomer-Specific Neuropharmacology and Chiral Discrimination Studies

The profound functional dichotomy between levoprotiline and (+)-oxaprotiline at the norepinephrine transporter, coupled with the differential modulation of inositol phosphate metabolism [5], positions levoprotiline as a critical tool compound for enantiomer-specific neuropharmacology research. Investigators can employ this enantiomeric pair to dissect the stereochemical determinants of antidepressant target engagement, intracellular signaling, and behavioral outcomes, advancing the fundamental understanding of chiral pharmacology in CNS drug development.

Negative Control Compound for Norepinephrine Reuptake Inhibitor Studies

With its established clinical inferiority to maprotiline (31% vs. 58% response rate) [6] and negligible NA reuptake inhibition, levoprotiline provides a validated negative control for experiments designed to assess the contribution of NA reuptake blockade to antidepressant efficacy. This application is particularly relevant for studies aiming to differentiate the therapeutic effects of NA reuptake inhibition from other potential mechanisms of action in tetracyclic antidepressants, ensuring that observed effects are specifically attributable to NA transporter blockade.

Quote Request

Request a Quote for Levoprotiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.